molecular formula C6H3BrCl2O B1602026 3-Bromo-2,6-dichlorophenol CAS No. 116668-74-7

3-Bromo-2,6-dichlorophenol

Cat. No.: B1602026
CAS No.: 116668-74-7
M. Wt: 241.89 g/mol
InChI Key: CQLODYNDWGJUOO-UHFFFAOYSA-N
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Description

Overview of Halogenated Phenolic Compounds in Chemical Research

Halogenated phenolic compounds (HPCs) are a diverse group of substances that can be both naturally occurring and synthetically produced. In nature, they are found as metabolites in various organisms, including bacteria, fungi, and marine algae. asu.ru The presence of halogens, such as chlorine, bromine, and fluorine, in the molecular structure of phenols can significantly enhance their biological activity. asu.ru

In chemical research, HPCs are recognized for their role as persistent organic pollutants (POPs) and their structural similarity to thyroid hormones. acs.orgnih.gov This structural mimicry allows them to be retained in blood and transported across selective biological barriers, leading to potential endocrine-disrupting effects. acs.orgnih.gov The study of HPCs is crucial for understanding their environmental fate, toxicological profiles, and potential applications. acs.orgnih.govresearchgate.net They are also important intermediates in the synthesis of fine chemicals, including agricultural chemicals, medicines, and dyes. google.com

Structural Characteristics of 3-Bromo-2,6-dichlorophenol

This compound is a specific halogenated phenol (B47542) with a unique arrangement of substituents on the phenol ring. Its structure consists of a bromine atom at the third position and two chlorine atoms at the second and sixth positions relative to the hydroxyl group. nih.gov

Below is a data table summarizing the key structural and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 116668-74-7 nih.gov
Molecular Formula C₆H₃BrCl₂O nih.govchemsrc.com
Molecular Weight 241.89 g/mol nih.govcapotchem.cn
IUPAC Name This compound nih.gov
SMILES C1=CC(=C(C(=C1Cl)O)Cl)Br nih.gov
InChIKey CQLODYNDWGJUOO-UHFFFAOYSA-N nih.gov

Research Significance and Potential Applications of this compound

The research significance of this compound stems from its status as a halogenated aromatic compound, a class of substances with diverse and often potent biological activities. While specific applications for this particular compound are not extensively documented in mainstream commercial use, its structural motifs are found in molecules with known utility. For instance, halogenated phenols, in general, are precursors in the synthesis of various pharmaceuticals and agrochemicals. google.com The unique substitution pattern of this compound makes it a valuable building block in synthetic organic chemistry for creating more complex molecules with potentially novel properties. smolecule.com

The presence of both bromine and chlorine atoms on the phenolic ring suggests that it could be investigated for activities similar to other polyhalogenated phenols, which are studied for their potential as flame retardants or as intermediates in their synthesis. ca.goveuropa.eu Furthermore, research into compounds like this compound contributes to the broader understanding of the structure-activity relationships of halogenated compounds, which is crucial for designing new functional materials and for assessing the environmental impact of related substances. researchgate.netnih.gov

Current State of Research on Brominated and Chlorinated Phenols

Current research on brominated and chlorinated phenols is multifaceted, covering their environmental presence, toxicological effects, and synthetic utility. Many of these compounds are recognized as environmental contaminants and are studied for their persistence and bioaccumulation. acs.orgca.govec.gc.ca

Recent studies have focused on:

Environmental Monitoring: Detecting and quantifying brominated and chlorinated phenols in various environmental matrices like water, soil, and house dust. ca.govrsc.org

Toxicology: Investigating the endocrine-disrupting potential of these compounds, particularly their ability to interfere with thyroid hormone function. nih.govnih.gov

Degradation and Remediation: Developing advanced oxidation processes and photocatalytic methods to remove these persistent pollutants from the environment. rsc.orgnih.gov

Synthetic Applications: Utilizing these compounds as intermediates in the synthesis of more complex molecules, including pharmaceuticals and flame retardants. google.comeuropa.eu For example, processes for the selective bromination and chlorination of phenols are continuously being refined to produce specific isomers with high purity. google.com

Analytical Methods: Improving analytical techniques, such as gas chromatography, for the accurate detection and quantification of these compounds in complex samples. epa.gov

Research also explores the formation of halogenated phenols as byproducts of water disinfection processes, which has implications for drinking water quality. nih.govacs.org The study of the relationship between the molecular structure of these compounds and their biological activity remains a key area of investigation. glfc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLODYNDWGJUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566157
Record name 3-Bromo-2,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116668-74-7
Record name 3-Bromo-2,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 2,6 Dichlorophenol

Direct Halogenation Approaches to Substituted Phenols

Direct halogenation of a pre-existing phenol (B47542) or its derivative is a common strategy for synthesizing halogenated phenols. However, achieving the specific 3-bromo-2,6-dichloro substitution pattern requires careful selection of the starting material and halogenating agents due to the directing effects of the hydroxyl and existing halogen substituents.

The most direct route to 3-Bromo-2,6-dichlorophenol involves the bromination of 2,6-dichlorophenol (B41786). The hydroxyl group is a strongly activating, ortho-, para-directing group. With the ortho positions (2 and 6) already occupied by chlorine atoms, electrophilic substitution is directed to the para position (4) and the remaining meta position (3 and 5). However, the electronic effects of the two chlorine atoms, which are deactivating, can influence the reactivity of the ring.

Research into the bromination of substituted phenols has shown that a variety of brominating agents can be employed. Traditional methods may use molecular bromine (Br₂), often in the presence of a catalyst. More modern approaches utilize N-bromosuccinimide (NBS) which is considered a safer and more selective brominating agent. The choice of solvent can also play a critical role in the regioselectivity of the reaction.

A study on the bromination of p-cresol (B1678582) and other phenols in trifluoromethanesulfonic acid showed that the reaction can proceed via the formation of a bromodienone intermediate, which then rearranges to the meta-bromo product. researchgate.net This suggests that under specific acidic conditions, bromination at the meta position of a phenol can be achieved. While not directly on 2,6-dichlorophenol, this provides a potential pathway to explore for the synthesis of this compound.

Starting MaterialBrominating AgentSolvent/CatalystKey Observation
2,6-DichlorophenolBromine (Br₂) / N-Bromosuccinimide (NBS)Various SolventsRegioselectivity is a key challenge due to electronic effects of substituents.
p-CresolBromine in Trifluoromethanesulfonic AcidTrifluoromethanesulfonic AcidFormation of meta-bromo product via bromodienone intermediate. researchgate.net

An alternative direct halogenation approach involves the chlorination of a bromophenol precursor. For instance, starting with a phenol that has a bromine atom at the 3-position and potentially a chlorine at either the 2 or 6 position would be a viable strategy. The chlorination of phenols typically proceeds via electrophilic aromatic substitution, and the regiochemical outcome is governed by the directing effects of the existing substituents.

The chlorination of phenol and its derivatives has been extensively studied, particularly in the context of water treatment where chlorophenols can be formed as disinfection byproducts. researchgate.net These studies show that chlorination occurs stepwise at the ortho and para positions. researchgate.net Therefore, to synthesize this compound, one would need to start with a precursor where the 2 and 6 positions are available for chlorination and the 3-position is already brominated.

A study on the chlorination of phenols catalyzed by a Lewis basic selenoether showed high ortho-selectivity. nsf.gov For example, 2-bromophenol (B46759) was chlorinated to give the ortho-substituted product as the major isomer. nsf.gov This type of catalyst-controlled regioselectivity could be harnessed to selectively introduce chlorine atoms at the desired positions of a bromophenol precursor.

PrecursorChlorinating AgentCatalyst/ConditionsPotential Outcome
3-Bromophenol (B21344)Chlorine (Cl₂) / N-Chlorosuccinimide (NCS)Lewis Acid or Selenoether CatalystStepwise chlorination at ortho and para positions. Catalyst can enhance ortho-selectivity. nsf.gov
3-Bromo-2-chlorophenolChlorine (Cl₂) / N-Chlorosuccinimide (NCS)VariousIntroduction of the second chlorine atom at the 6-position.

Bromination of 2,6-Dichlorophenol

Multi-step Organic Synthesis Strategies

Multi-step synthesis provides a more controlled, albeit longer, route to complex molecules like this compound. These strategies often involve the use of protecting groups or the conversion of one functional group to another to achieve the desired substitution pattern.

This approach involves starting with a simpler phenol and sequentially introducing the halogen atoms. The order of introduction is critical to ensure the correct final arrangement of the substituents. For example, one could start with a phenol, introduce a bromine atom, and then two chlorine atoms in separate steps. The challenge lies in controlling the regioselectivity of each halogenation step.

A common strategy in the synthesis of polysubstituted benzenes is to work backward from the target molecule, a process known as retrosynthetic analysis. pressbooks.pub For this compound, one might consider which halogen to introduce last. Given the ortho-directing nature of the hydroxyl group, introducing the bromine at the meta position in the final step could be challenging without specific directing groups or catalysts.

A more robust multi-step approach involves the use of functional group transformations. A common and powerful method for introducing a variety of substituents onto an aromatic ring is through the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. wikipedia.org

This strategy could start with an appropriately substituted aniline (B41778). For the synthesis of this compound, a potential precursor would be 3-Bromo-2,6-dichloroaniline. This aniline can be synthesized through various methods, including the diazotization of 2,6-dichloroaniline (B118687) followed by reaction with a bromine source. smolecule.com Once 3-Bromo-2,6-dichloroaniline is obtained, it can be converted to the corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The subsequent hydrolysis of the diazonium salt, often facilitated by heating in an aqueous acidic solution, yields the desired this compound. google.com A patent describes the preparation of polyhalogenated phenols from polyhalogenated anilines via diazotization and subsequent hydrolysis, noting that the hydrolysis can be carried out in the presence of an organic solvent to improve the yield. google.com

A US patent has reported the preparation of this compound, indicating its successful synthesis and characterization with a melting point of 69-70 °C. googleapis.com While the patent does not provide the full detailed synthetic procedure, it confirms the existence of a viable synthetic route to this compound.

PrecursorKey ReactionReagentsProduct
3-Bromo-2,6-dichloroanilineDiazotization and Hydrolysis1. NaNO₂, H₂SO₄/H₂O; 2. HeatThis compound

Strategies Involving Phenolic Precursors with Subsequent Halogenation

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound, green chemistry approaches focus on several key areas: the use of less hazardous reagents, the application of catalytic methods to improve efficiency and selectivity, and the use of environmentally benign solvents.

The use of catalysts is a cornerstone of green chemistry. For halogenation reactions, the development of catalysts that can direct the regioselectivity of the reaction can reduce the formation of unwanted isomers, thereby increasing the atom economy and minimizing waste. For instance, copper-catalyzed reactions have gained popularity as copper is an earth-abundant and less toxic metal compared to noble metals. mdpi.com Copper-catalyzed synthesis of phenols from aryl halides in aqueous solutions is an example of a greener approach, utilizing water as an environmentally friendly solvent. mdpi.com

In direct halogenation, replacing hazardous reagents like molecular bromine with alternatives such as N-bromosuccinimide (NBS) is a step towards a greener process. Furthermore, the development of oxidative halogenation methods, where a halide salt is oxidized in situ, can also be more environmentally friendly. Photocatalytic oxidative bromination using hydrobromic acid and hydrogen peroxide has been demonstrated as a green process for the synthesis of benzyl (B1604629) bromides, with water being the only byproduct. nih.gov While this specific example is for a benzylic bromination, the underlying principle of using a photocatalyst and a green oxidant could potentially be adapted for the halogenation of phenols.

The use of safer solvents is another important aspect of green chemistry. Many traditional organic reactions use volatile and toxic solvents. Research into performing reactions in water or using solvent-free conditions is a key area of green chemistry. The synthesis of phenols via hydrolysis of diazonium salts can be performed in aqueous media, which aligns with green chemistry principles. google.com

Green Chemistry PrincipleApplication in Synthesis of this compoundExample/Potential
Use of CatalystsImprove regioselectivity and reaction efficiency.Copper-catalyzed halogenation or Sandmeyer-type reactions. wikipedia.orgmdpi.com
Safer ReagentsReplace hazardous halogenating agents.Use of N-bromosuccinimide (NBS) instead of Br₂.
Atom EconomyMaximize the incorporation of all materials used in the process into the final product.Highly selective reactions that minimize byproduct formation.
Safer SolventsReplace volatile organic solvents with greener alternatives.Performing reactions in water, such as the hydrolysis of diazonium salts. google.com
Energy EfficiencyConducting reactions at ambient temperature and pressure.Photocatalytic methods that can operate under mild conditions. nih.gov

Catalytic Methods in Halogenated Phenol Synthesis

The synthesis of halogenated phenols, including the specific compound this compound, often relies on electrophilic aromatic substitution. The regioselectivity of these reactions can be significantly influenced and enhanced by the use of various catalytic systems. Catalytic methods offer advantages in terms of yield, selectivity, and milder reaction conditions compared to non-catalytic routes. These methods can be broadly categorized into several approaches, including Lewis acid catalysis, photoredox catalysis, and the use of specialized catalytic systems to direct halogenation.

One common strategy for the synthesis of multi-halogenated phenols involves the sequential halogenation of a phenol precursor. For instance, the synthesis of a compound like 2-bromo-4,6-dichlorophenol (B181030) can be achieved through the bromination and chlorination of phenol, often facilitated by a Lewis acid catalyst such as iron(III) chloride or aluminum chloride. These catalysts polarize the halogen molecule, increasing its electrophilicity and promoting substitution onto the aromatic ring.

Visible-light photoredox catalysis has emerged as a mild and efficient method for the bromination of phenols. beilstein-journals.org This technique utilizes a photoredox catalyst, such as Ru(bpy)₃Cl₂, which, upon irradiation with visible light, can generate a bromine radical from a bromine source like bromotrichloromethane (B165885) (CBrCl₃) or by oxidizing bromide ions. beilstein-journals.org This method offers high regioselectivity and chemical yields under ambient temperature and pressure, presenting an environmentally benign alternative to traditional bromination methods that often employ toxic reagents and harsh conditions. beilstein-journals.org

For achieving specific regioselectivity, such as ortho-bromination, amine-catalyzed methods have been developed. Primary and secondary amines can catalyze the ortho-dibromination of phenol and the ortho-monobromination of 2-substituted phenols using N-bromosuccinimide (NBS) as the bromine source. oup.com It is proposed that the reaction proceeds through the formation of an N-bromoamine intermediate, which selectively delivers bromine to the ortho position of the phenol. oup.com

Oxidative bromination using transition metal complexes represents another catalytic approach. Vanadyl porphyrin complexes have been shown to be effective catalysts for the oxidative bromination of various phenol derivatives in the presence of a bromide source and an oxidant. nih.gov These catalysts mimic the function of haloperoxidase enzymes and can achieve high conversion rates and selectivity for monobromo products under mild conditions. nih.gov For example, the oxidative bromination of 2,4-dichlorophenol (B122985) using a vanadyl porphyrin catalyst has been reported with good conversion, yielding 2-bromo-4,6-dichlorophenol. nih.gov

Furthermore, the regioselectivity of chlorination can be controlled using sulfur-containing catalysts. The use of poly(alkylene sulfide)s in conjunction with a Lewis acid like aluminum chloride can direct the chlorination of phenols to the para position with high selectivity. cardiff.ac.uk This approach has been successful in producing 4-chlorophenol (B41353) and 2,4-dichlorophenol in high yields. cardiff.ac.uk

While a direct, single-step catalytic synthesis of this compound is not prominently described, a plausible synthetic route would involve the catalytic bromination of 2,6-dichlorophenol. The directing effects of the two chlorine atoms and the hydroxyl group would likely favor the substitution of bromine at the C3 or C4 position. Achieving high regioselectivity for the 3-bromo isomer would be the primary challenge, potentially requiring a carefully selected catalytic system that can overcome the electronic and steric influences of the existing substituents.

Another potential route could involve the catalytic reduction of a precursor like 4-bromo-2,6-dichlorophenol (B165674). A patent describes the selective debromination of 4-bromo-2,6-dichlorophenol to 2,6-dichlorophenol using a palladium catalyst in the presence of hydrogen gas and a halogen acid acceptor. google.com This demonstrates the feasibility of selective dehalogenation, which could be part of a multi-step synthesis.

The table below summarizes various catalytic methods used in the synthesis of halogenated phenols, which are relevant to the potential synthesis of this compound.

Table 1: Catalytic Methods in Halogenated Phenol Synthesis

Catalytic Method Catalyst System Substrate(s) Product(s) Key Findings & Research Insights
Lewis Acid Catalysis Iron(III) chloride or Aluminum chloride Phenol 2-Bromo-4,6-dichlorophenol Facilitates halogenation by polarizing the halogen molecule, increasing its electrophilicity.
Visible-Light Photoredox Catalysis Ru(bpy)₃Cl₂ / CBrCl₃ Phenols Brominated phenols Offers a mild and efficient method with high regioselectivity and yields under ambient conditions. beilstein-journals.org
Amine-Catalyzed Bromination Primary or Secondary Amines / NBS Phenol, 2-substituted phenols 2,6-Dibromophenol, 2-bromo-6-substituted phenols Promotes selective ortho-bromination through a proposed N-bromoamine intermediate. oup.com
Oxidative Bromination Vanadyl Porphyrin Complexes / KBr / H₂O₂ 2,4-Dichlorophenol 2-Bromo-4,6-dichlorophenol Mimics haloperoxidase enzymes, achieving high conversion and selectivity for monobromination. nih.gov
Regioselective Chlorination Poly(alkylene sulfide)s / AlCl₃ Phenol, 2-Chlorophenol (B165306) 4-Chlorophenol, 2,4-Dichlorophenol Directs chlorination to the para position with high selectivity. cardiff.ac.uk

| Catalytic Debromination | Palladium on Charcoal / H₂ | 4-Bromo-2,6-dichlorophenol | 2,6-Dichlorophenol | Enables selective removal of bromine over chlorine, useful in multi-step syntheses. google.com |

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 2,6 Dichlorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of 3-Bromo-2,6-dichlorophenol, the aromatic protons are influenced by the surrounding halogen atoms and the hydroxyl group. The molecule has two aromatic protons. The electron-withdrawing nature of the chlorine and bromine atoms deshields the adjacent protons, causing them to resonate at a lower field (higher ppm values). The proton at the C4 position is expected to appear as a doublet, coupled to the proton at the C5 position. Similarly, the proton at the C5 position will also appear as a doublet, coupled to the C4 proton. The splitting pattern and coupling constants are characteristic of the ortho-relationship between these two protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the six aromatic carbons in this compound are distinct and influenced by the attached substituents (-OH, -Cl, and -Br). The carbon atom bearing the hydroxyl group (C1) is typically shielded and appears at a characteristic chemical shift. The carbons bonded to the chlorine atoms (C2 and C6) and the bromine atom (C3) are significantly influenced by the electronegativity and size of the halogens, leading to specific chemical shifts. The remaining carbons (C4 and C5) also exhibit distinct resonances based on their electronic environment.

Table 1: Predicted ¹³C NMR Chemical Shifts for Halogenated Phenols

Carbon Position 2,4-Dichlorophenol (B122985) (ppm) 2,4,6-Trichlorophenol (B30397) (ppm) 4-Bromo-2,6-dichlorophenol (B165674) (ppm)
C1 150.3 148.2 148.2
C2 125.1 129.5 129.5
C3 130.1 129.1 129.1
C4 128.2 129.5 118.9
C5 129.1 129.1 129.1
C6 123.3 129.5 129.5

Note: This table provides predicted values for related compounds to illustrate the expected range of chemical shifts. Actual experimental values for this compound may vary.

1H NMR Chemical Shift Analysis of Protons Adjoining Halogens

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For this compound (C₆H₃BrCl₂O), the calculated monoisotopic mass is 239.87443 Da. nih.gov HRMS can measure this value with high accuracy, which helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. High-resolution gas chromatography (HRGC) coupled with HRMS is often the method of choice for such analyses. ecfr.gov

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that aids in structural elucidation. For halogenated compounds like this compound, the isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) are particularly informative. libretexts.org The molecular ion peak cluster would reflect the presence of one bromine and two chlorine atoms. Common fragmentation pathways for phenols include the loss of CO, CHO, and the halogen atoms. libretexts.orgunl.pt The loss of HCl is a common fragmentation pathway for chlorophenols. unl.pt Analysis of these fragment ions allows for the confirmation of the arrangement of the substituents on the aromatic ring.

High-Resolution Mass Spectrometry for Exact Mass Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The exact position and shape of this band can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-O stretching vibration of the phenol (B47542) will be observed in the 1260-1180 cm⁻¹ region. The C-Cl and C-Br stretching vibrations will appear at lower frequencies in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹)
Phenolic O-H Stretching (broad) 3200 - 3600
Aromatic C-H Stretching > 3000
Aromatic C=C Stretching 1450 - 1600
Phenolic C-O Stretching 1260 - 1180
C-Cl Stretching 600 - 800
C-Br Stretching 500 - 600

Note: These are general ranges and the exact peak positions for this compound can vary based on the specific molecular environment and sample preparation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen and halogen bonds, which govern the crystal packing.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating this compound from impurities and quantifying its concentration. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal techniques employed for this purpose.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like halogenated phenols. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID) : Underivatized phenols can be analyzed directly by GC-FID. settek.comepa.gov This method is robust and suitable for relatively high concentrations, though it may exhibit non-specific interferences that can reduce sensitivity. settek.comepa.gov

Electron Capture Detector (ECD) : The ECD is highly sensitive to electrophilic compounds, making it ideal for detecting halogenated molecules. To enhance the volatility and detector response for phenols, derivatization is typically required. settek.comepa.gov The use of derivatizing agents that introduce polyhalogenated groups, such as pentafluorobenzyl bromide, makes the resulting ether derivatives highly responsive to the ECD, significantly lowering detection limits. itesm.mx

Mass Spectrometry (MS) : When coupled with GC, mass spectrometry provides definitive identification based on the mass-to-charge ratio of the parent molecule and its fragmentation patterns. nih.govresearchgate.net GC-MS can be used for both underivatized and derivatized phenols and is an excellent confirmatory technique, especially in cases of co-elution where two compounds have the same retention time. settek.comepa.gov For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. nih.govresearchgate.net

Fused-silica capillary columns, such as the DB-5, are commonly used for the separation of these compounds. settek.comgreenrivertech.com.tw However, co-elution of different halogenated phenol isomers can occur on a single column, necessitating the use of a second column with a different polarity (e.g., DB-1701) or confirmation by GC-MS. greenrivertech.com.tw

DetectorAnalyte FormPrimary ApplicationKey Findings/ConsiderationsReferences
Flame Ionization Detector (FID)UnderivatizedQuantitative analysis at moderate to high concentrationsOffers a robust analysis for underivatized phenols. Sensitivity may be limited by non-specific interferences. settek.com, epa.gov
Electron Capture Detector (ECD)Derivatized (e.g., PFB ethers)Trace-level quantitative analysis of halogenated compoundsProvides high sensitivity for derivatized phenols. Derivatization is necessary to improve volatility and detector response. settek.com, epa.gov, itesm.mx
Mass Spectrometry (MS)Underivatized or DerivatizedCompound identification, confirmation, and quantificationProvides structural confirmation via mass spectra. Selected Ion Monitoring (SIM) mode enhances sensitivity for trace analysis. Essential for resolving co-eluting peaks. researchgate.net, nih.gov

Derivatization is a chemical modification process used to convert the polar phenolic hydroxyl group into a less polar, more volatile ether or ester. This transformation improves chromatographic peak shape, reduces thermal degradation, and enhances detector sensitivity.

Diazomethane (B1218177) : This reagent methylates the phenolic hydroxyl group to form the corresponding anisole (B1667542) (methoxybenzene derivative). settek.comepa.gov The resulting methylated phenols are more volatile and can be analyzed effectively by GC-FID or GC-MS. settek.comepa.gov However, diazomethane is highly toxic and explosive, requiring experienced analysts and specialized handling procedures. epa.gov

Pentafluorobenzyl Bromide (PFBBr) : Also known as α-bromo-2,3,4,5,6-pentafluorotoluene, PFBBr is a widely used derivatizing agent for phenols. settek.comepa.gov It reacts with the phenolate (B1203915) ion in the presence of a base (e.g., potassium carbonate) to form a stable pentafluorobenzyl ether derivative. settek.comepa.gov These derivatives are extremely sensitive to electron capture detection (ECD), allowing for trace-level analysis. settek.comitesm.mx The PFBBr derivatization followed by GC-MS analysis is a robust method for quantifying halogenated phenols in various environmental samples. nih.gov

Acetic Anhydride (B1165640) : Acetic anhydride is used to convert phenols into their corresponding acetate (B1210297) esters. researchgate.netbenettongroup.com This process, known as acetylation, can be performed in situ in an aqueous sample buffered to a basic pH. ncasi.org The resulting phenolic acetates are then extracted with an organic solvent and analyzed by GC-MS. researchgate.netncasi.org This method has been successfully applied to the determination of various chlorophenols in water and other matrices. researchgate.net

ReagentDerivative FormedTypical DetectorAdvantagesReferences
DiazomethaneMethyl Ether (Anisole)GC-FID, GC-MSForms volatile derivatives suitable for GC analysis. settek.com, epa.gov, epa.gov
Pentafluorobenzyl Bromide (PFBBr)Pentafluorobenzyl EtherGC-ECD, GC-MSCreates derivatives with very high ECD sensitivity for trace analysis. settek.com, epa.gov, itesm.mx, nih.gov
Acetic AnhydrideAcetate EsterGC-MSAllows for efficient in-situ derivatization in aqueous samples. researchgate.net, benettongroup.com, ncasi.org

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC for the analysis of phenolic compounds, particularly for those that are less volatile or thermally sensitive.

A common approach for analyzing halogenated phenols is reverse-phase HPLC (RP-HPLC). sielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For example, a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid, can be used to separate compounds like 3-Bromo-2,4,6-trichlorophenol. sielc.com Detection is typically achieved using a Diode Array Detector (DAD) or a UV detector, which allows for the simultaneous monitoring of multiple wavelengths. mdpi.com HPLC methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.com The use of ionic liquids in the mobile phase has also been explored to enhance the separation of chlorophenols. asianpubs.org

ParameterTypical Condition/ComponentPurpose/NotesReferences
ModeReverse-Phase (RP-HPLC)Separates compounds based on hydrophobicity. sielc.com
Stationary PhaseC18 (Octadecylsilane)Common nonpolar phase for retaining phenolic compounds. researchgate.net
Mobile PhaseAcetonitrile/Water or Methanol/WaterA polar solvent system; the ratio is adjusted to optimize separation. sielc.com, mdpi.com
ModifierPhosphoric Acid or Formic AcidSuppresses the ionization of the phenolic group to improve peak shape. Formic acid is MS-compatible. sielc.com
DetectorDiode Array Detector (DAD) or UV DetectorProvides sensitive detection of aromatic compounds. mdpi.com

Reactivity and Reaction Mechanisms of 3 Bromo 2,6 Dichlorophenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) derivatives. The rate and position of substitution on the 3-Bromo-2,6-dichlorophenol ring are a result of the cumulative electronic and steric effects of the hydroxyl, chloro, and bromo substituents.

The regioselectivity of EAS reactions on this compound is primarily controlled by the activating hydroxyl group. The -OH group strongly directs electrophilic attack to the positions ortho and para to it.

Ortho positions (C2, C6): These positions are already substituted with chlorine atoms, making further substitution sterically hindered and electronically unfavorable.

Para position (C4): This position is unsubstituted and is the most electronically activated site for electrophilic attack, due to the strong para-directing effect of the hydroxyl group.

Meta positions (C3, C5): The C3 position is occupied by a bromine atom. The C5 position is unsubstituted.

The halogen substituents (Cl and Br) are deactivating due to their inductive electron-withdrawing effect, but they also direct ortho and para through resonance.

The C2-Chloro group directs to the C3 (blocked) and C5 positions.

The C6-Chloro group directs to the C5 and C1 (blocked) positions.

The C3-Bromo group directs to the C2 (blocked), C4, and C6 (blocked) positions.

The directing effects of all substituents converge to favor substitution at the C4 and C5 positions. However, the powerful activating and para-directing influence of the hydroxyl group makes the C4 position the most probable site for electrophilic substitution. Traditional halogenation of phenols often yields a mixture of ortho and para isomers, but methods have been developed for regioselective halogenation. scientificupdate.comacs.org For instance, catalyst-controlled systems can achieve high selectivity for either the ortho or para position, depending on the catalyst and conditions used. acs.orgnsf.gov

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

Substituent Position Activating/Deactivating Directing Effect Favored Positions for Substitution
Hydroxyl (-OH) C1 Activating Ortho, Para C2 (blocked), C4, C6 (blocked)
Chloro (-Cl) C2 Deactivating Ortho, Para C3 (blocked), C5
Bromo (-Br) C3 Deactivating Ortho, Para C2 (blocked), C4, C6 (blocked)
Chloro (-Cl) C6 Deactivating Ortho, Para C1 (blocked), C5

Nitration and sulfonation are classic examples of electrophilic aromatic substitution. pressbooks.pubminia.edu.eg

Nitration: The nitration of phenols is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. minia.edu.egdergipark.org.tr Given the directing effects discussed previously, the nitration of this compound is expected to yield 4-Nitro-3-bromo-2,6-dichlorophenol . The reaction conditions, such as the concentration of acids and temperature, would need to be controlled to prevent oxidation of the phenol (B47542) ring, a common side reaction. Studies on similar compounds, like the nitration of 4-bromophenol (B116583), result in the formation of 2-nitro-4-bromophenol, highlighting the directing power of the hydroxyl group. dergipark.org.tr

Sulfonation: Sulfonation involves the use of fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. pressbooks.pub The electrophile is sulfur trioxide (SO₃). Similar to nitration, the sulfonation of this compound would predictably occur at the C4 position, leading to the formation of 3-Bromo-2,6-dichloro-4-hydroxybenzenesulfonic acid . Aromatic sulfonation is often a reversible process. pressbooks.pub

Regioselectivity Influenced by Halogen and Hydroxyl Substituents

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally less favorable than electrophilic substitution. libretexts.org These reactions typically require either the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring or very harsh reaction conditions. libretexts.orgwikipedia.org

The hydroxyl group of this compound can participate in several reactions.

Acidity and Salt Formation: The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This anion is a potent nucleophile.

Ether and Ester Formation: The phenoxide can react with alkyl halides in a Williamson ether synthesis to form ethers. msu.edu The hydroxyl group can also react with carboxylic acid derivatives (like acid chlorides or anhydrides) to form esters. msu.edu

Table 2: Typical Reactions of the Hydroxyl Group

Reaction Type Reagent Product Type
Deprotonation Base (e.g., NaOH) Phenoxide
Ether Synthesis Alkyl Halide (e.g., CH₃I) + Base Ether
Ester Synthesis Acid Chloride (e.g., CH₃COCl) Ester

The direct displacement of the chlorine or bromine atoms by a nucleophile is challenging due to the lack of strong activating groups ortho or para to the halogens. libretexts.orgwikipedia.org Such reactions usually proceed via an addition-elimination (SNAr) mechanism, which involves the formation of a negatively charged intermediate (a Meisenheimer complex). libretexts.orgwikipedia.org For this intermediate to be stable enough to form, the negative charge must be delocalized by electron-withdrawing groups.

While the halogens themselves are electron-withdrawing, their effect is not as strong as that of a nitro group. Therefore, forcing the displacement of a halogen from this compound would likely require extreme conditions, such as high temperatures and pressures with a strong nucleophile (e.g., NaOH or NaNH₂).

In such reactions, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromide ion a better leaving group. europa.eu Therefore, if a substitution were to occur, the bromine at the C3 position would be the most likely halogen to be displaced, assuming the reaction is kinetically controlled and not dictated by the formation of a more stable intermediate (which is less likely without strong activating groups). Displacement reactions of halogens are common in solutions where a more reactive halogen can displace a less reactive one from a metal halide. savemyexams.com

Hydroxyl Group Reactivity

Oxidation and Reduction Pathways

Oxidation: Phenols can be oxidized to various products, most commonly quinones. The oxidation of this compound with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially lead to the formation of a substituted benzoquinone. However, the specific structure of the product would depend on the reaction conditions, and side reactions, including ring cleavage, are possible. For example, the oxidation of 2,6-dichlorophenol (B41786) indophenol (B113434) is a known reaction used in biochemical assays. rsc.org

Reduction: The halogen substituents on the aromatic ring can be removed via reduction.

Dehalogenation: Catalytic hydrogenation (e.g., using H₂ over a palladium or platinum catalyst) is a common method for dehalogenation. This would sequentially remove the bromine and chlorine atoms to ultimately yield phenol. The C-Br bond is typically more susceptible to hydrogenolysis than the C-Cl bond, suggesting that this compound could be selectively reduced to 2,6-dichlorophenol under controlled conditions. Other reducing agents like sodium borohydride (B1222165) in the presence of a catalyst can also effect dehalogenation.

Mechanisms of Degradation

The environmental persistence and transformation of this compound are dictated by its susceptibility to various degradation processes. The mechanisms of how this compound breaks down under the influence of heat and light are critical to understanding its fate and impact.

Thermal Degradation Mechanisms and Byproduct Formation

The thermal decomposition of halogenated phenols, including this compound, is a complex process that involves the cleavage of covalent bonds at elevated temperatures. The stability of the molecule is significant, but under sufficient thermal stress, it undergoes fragmentation, leading to the formation of various byproducts. The weakest bonds, typically the carbon-halogen bonds, are susceptible to homolytic cleavage, initiating a cascade of radical reactions.

The primary pathway for thermal degradation involves the breaking of the C-Br and C-Cl bonds. The carbon-bromine bond is generally less stable than the carbon-chlorine bond and is often the first to break. This process can lead to the formation of highly reactive radical species. In the presence of hydrogen sources, these halogen radicals can abstract a hydrogen atom to form hydrogen bromide (HBr) and hydrogen chloride (HCl). nih.gov

Further decomposition can lead to the breakdown of the aromatic ring structure, potentially producing smaller volatile organic compounds, carbon monoxide, and carbon dioxide under oxidative conditions. nih.gov The specific byproducts formed depend heavily on the temperature, pressure, and presence of oxygen. In general, the thermal degradation of substituted phenols can yield phenol as a major product. acs.org

Table 1: Potential Byproducts of this compound Thermal Degradation
Potential ByproductChemical FormulaFormation Pathway
Hydrogen BromideHBrHomolytic cleavage of C-Br bond and hydrogen abstraction
Hydrogen ChlorideHClHomolytic cleavage of C-Cl bond and hydrogen abstraction
2,6-DichlorophenolC₆H₄Cl₂OReductive de-bromination
Polychlorinated/Brominated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs, PBDD/Fs)VariesPrecursor condensation at high temperatures
Carbon MonoxideCOIncomplete combustion of the aromatic ring
Carbon DioxideCO₂Complete oxidation of the aromatic ring

Photolytic Degradation Pathways

Photolytic degradation involves the breakdown of a molecule by absorbing light energy, typically in the ultraviolet (UV) range. For brominated phenols, photodegradation in aqueous environments is a significant transformation pathway. acs.orgnih.gov The process is initiated by the absorption of a photon, which excites the molecule to a higher energy state.

The primary photolytic event for halogenated phenols is the homolytic cleavage of the carbon-halogen bond. acs.org In the case of this compound, the C-Br bond is the most likely to break first due to its lower bond dissociation energy compared to the C-Cl and C-O bonds. This cleavage results in the formation of a dichlorophenyl radical and a bromine radical.

Key photolytic degradation pathways include:

Reductive Dehalogenation: The primary step is often the cleavage of the C-Br bond, which can be followed by the abstraction of a hydrogen atom from the solvent (e.g., water) to form 2,6-dichlorophenol. acs.orgnih.gov Subsequent, slower cleavage of C-Cl bonds can also occur.

Hydroxylation: In the presence of oxygen, reactive oxygen species like hydroxyl radicals (•OH) can be formed. These highly reactive species can attack the aromatic ring, leading to the formation of hydroxylated byproducts such as dichlorohydroxy-bromobiphenyls or, following dehalogenation, various dichlorobenzene diols. researchgate.net

Radical-Radical Coupling: The aryl radicals formed during photolysis can couple with each other to form polychlorinated brominated biphenyls or other more complex structures.

Studies on similar brominated phenols have shown that the degradation rate and pathways can be influenced by environmental factors such as pH, the presence of dissolved organic matter, and the wavelength of light. acs.orgmagnusconferences.com For instance, the photodegradation of 3-bromophenol (B21344) in aqueous solutions has been shown to involve bromine isotope fractionation, indicating that C-Br bond cleavage is a key rate-limiting step. nih.gov

Derivatization Reactions for Analytical and Synthetic Purposes

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as analysis or further synthesis. The phenolic hydroxyl group of this compound is the primary site for such reactions.

Formation of Ethers (e.g., Anisoles)

The conversion of the phenolic hydroxyl group to an ether is a common derivatization technique, often employed to increase the volatility and thermal stability of the compound for gas chromatography (GC) analysis. The formation of the methyl ether (an anisole (B1667542) derivative) is a typical example.

The most versatile and widely used method for this transformation is the Williamson ether synthesis . masterorganicchemistry.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The process involves two main steps:

Deprotonation: The phenol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a highly nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting 3-bromo-2,6-dichlorophenoxide ion then acts as a nucleophile, attacking an alkyl halide (e.g., iodomethane (B122720) or bromomethane). The phenoxide displaces the halide leaving group, forming the corresponding ether. masterorganicchemistry.comyoutube.com

For analytical purposes, other alkylating agents like diazomethane (B1218177) or α-bromo-2,3,4,5,6-pentafluorotoluene can also be used to form methyl ethers or pentafluorobenzyl ethers, respectively.

Formation of Esters

Esterification is another important derivatization reaction of the phenolic hydroxyl group. This reaction is commonly used for both analytical purposes and as a step in the synthesis of more complex molecules. The reaction typically involves treating the phenol with a carboxylic acid derivative, most commonly an acyl chloride or an acid anhydride (B1165640), in the presence of a base.

The mechanism generally proceeds as follows:

Acylating Agent: An acyl chloride (R-COCl) or acid anhydride ((R-CO)₂O) serves as the electrophile.

Base Catalyst: A base, such as pyridine (B92270) or triethylamine, is often used to deprotonate the phenol, increasing its nucleophilicity, or to neutralize the HCl byproduct formed when using an acyl chloride.

Nucleophilic Acyl Substitution: The phenoxide ion attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of the leaving group (chloride or carboxylate), resulting in the formation of the corresponding phenyl ester.

This reaction allows for the introduction of a wide variety of acyl groups onto the phenolic oxygen, creating a diverse range of ester derivatives.

Table 2: Common Derivatization Reactions for this compound
Reaction TypeReagent(s)Product TypeGeneral Mechanism
Etherification (Williamson)1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I)Ether (e.g., 3-Bromo-2,6-dichloroanisole)SN2 reaction between the phenoxide and the alkyl halide. wikipedia.org
EsterificationAcyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) with a base (e.g., Pyridine)EsterNucleophilic acyl substitution on the carbonyl carbon.

Biological and Biochemical Interactions of 3 Bromo 2,6 Dichlorophenol

Antimicrobial Properties and Mechanisms of Action

The antimicrobial potential of phenolic compounds is often linked to the type and position of halogen substituents on the aromatic ring. These substitutions can influence the compound's lipophilicity, electronic character, and steric properties, which in turn affect its ability to interact with microbial cells. For many halogenated phenols, the mechanism of action involves disrupting cell membranes, interfering with essential enzymes, or generating oxidative stress. However, for 3-bromo-2,6-dichlorophenol specifically, there is a lack of published research to detail its antimicrobial profile.

There is no specific data available in the scientific literature regarding the antibacterial activity of this compound against various bacterial strains. Consequently, details such as minimum inhibitory concentrations (MIC) or the specific mechanisms by which it might exert antibacterial effects have not been documented.

Table 1: Antibacterial Activity of this compound This table illustrates the type of data that would be presented. Currently, no specific research data is available for this compound.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition
Staphylococcus aureusData not availableData not available
Escherichia coliData not availableData not available
Pseudomonas aeruginosaData not availableData not available
Bacillus subtilisData not availableData not available

Similarly, studies detailing the antifungal properties of this compound are absent from the available literature. Research on related halogenated phenols suggests that such compounds can be effective against various fungi, but specific data for the 3-bromo-2,6-dichloro isomer is not available.

Antibacterial Activity

Potential as an Antiseptic and Preservative

Given that other halogenated phenols are used as disinfectants and preservatives, it is plausible that this compound could possess similar properties. guidechem.com These applications rely on broad-spectrum antimicrobial activity. However, without specific studies on its efficacy and toxicological profile, its potential for use as an antiseptic or preservative remains purely speculative and unconfirmed by scientific research.

Enzyme Inhibition Studies

The interaction of small molecules with enzymes is a critical area of biochemical research. Halogenated phenols can act as inhibitors for various enzymes, often by binding to active or allosteric sites.

There are no specific studies available that investigate the urease inhibition activity of this compound. While derivatives of other dichlorophenols have been incorporated into more complex molecules showing enzyme inhibition, the activity of the parent compound itself has not been reported.

Beyond urease, the broader enzymatic interaction profile of this compound has not been characterized in the scientific literature. Research on its potential to inhibit other enzymes, such as those involved in key metabolic or signaling pathways, has not been published.

Urease Inhibition

Receptor Binding and Ligand-Protein Interactions

The interaction of halogenated phenols with proteins is a subject of significant interest in toxicology and medicinal chemistry due to their structural similarity to endogenous molecules like thyroid hormones. iucr.org Compounds like this compound, which feature halogens at the ortho- and meta-positions, can engage in various non-covalent interactions with protein binding sites. The presence of bromine and chlorine atoms allows for the formation of halogen bonds, which are specific, attractive interactions between an electrophilic region on the halogen and a nucleophilic site on the protein, such as a carbonyl or amino group. researchgate.net These interactions can be as strong as conventional hydrogen bonds and are known to enhance binding affinity, selectivity, and other pharmacokinetic properties. researchgate.net

Halogenated phenols, particularly those with two halogen substituents at the o,o' positions relative to the hydroxyl group, have been noted for their remarkably high affinity for certain receptors. iucr.org This class of compounds is known to bind to transport proteins such as transthyretin (TTR), thyroxin-binding globulin, and albumin. iucr.org

While specific binding studies for this compound are not extensively documented in publicly available literature, research on similar bromophenolic compounds provides insight into their ligand-protein interactions. For instance, studies on the binding of 4-Bromophenol (B116583) (4-BrPh) and 2,4-Dibromophenol (B41371) (2,4-DiBrPh) with Human Serum Albumin (HSA), a major transport protein in the blood, reveal key interaction parameters. The binding process was found to involve a static quenching mechanism, indicating the formation of a stable ground-state complex between the bromophenol and HSA. acs.org Molecular docking simulations showed that these bromophenols bind within a subdomain of the protein. acs.org The binding constants (K) for these interactions, which indicate the strength of the binding, were determined at different temperatures. acs.org

Table 1: Binding Constants for Bromophenol-HSA Interactions at Different Temperatures

CompoundTemperature (K)Binding Constant (K) (M-1)Number of Binding Sites (n)
4-Bromophenol300(3.56 ± 0.17) x 1030.96 ± 0.03
310(2.66 ± 0.09) x 1030.93 ± 0.02
318(1.80 ± 0.11) x 1030.88 ± 0.03
2,4-Dibromophenol300(2.51 ± 0.15) x 1041.15 ± 0.04
310(1.83 ± 0.08) x 1041.11 ± 0.03
318(1.27 ± 0.07) x 1041.07 ± 0.02
Data sourced from ACS Omega. acs.org

The data shows that 2,4-Dibromophenol has a significantly higher binding affinity for HSA than 4-Bromophenol, suggesting that the degree of halogenation influences the strength of the interaction. acs.org Furthermore, this compound has been utilized as a starting material in the synthesis of a novel γ-lactone derivative. unimi.it This derivative was identified through virtual screening and crystallographic studies as an inhibitor of Mycobacterium protein tyrosine phosphatase B (MptpB), a key virulence factor in Mycobacterium tuberculosis. unimi.it The synthesis of this potent inhibitor from this compound underscores the compound's relevance as a scaffold for developing targeted therapeutic agents. unimi.it

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound, such as the type and position of its halogen substituents, influences its biological activity. solubilityofthings.comnih.gov For halogenated phenols, SAR analyses help to rationalize their toxicological profiles and guide the design of more effective and selective molecules in drug discovery. iucr.orgmdpi.com

The biological activity of halogenated phenols is highly dependent on the nature of the halogen (fluorine, chlorine, bromine) and its position on the phenyl ring. glfc.org In a study of pyrazoline derivatives designed as potential anticancer agents, a clear SAR trend was observed based on the halogen substitution on a phenyl ring. proquest.com The inhibitory activity against the HCT-116 cancer cell line was influenced by the type of halogen, with a general trend of dichloro > bromo > chloro substitution leading to higher potency. proquest.com

Table 2: Structure-Activity Relationship of Halogenated Pyrazoline Derivatives against HCT-116 Cell Line

Compound IDSubstituent (R³)IC₅₀ (µM)
C183,4-dichloro0.34
C154-bromo1.29
C94-chloro1.37
C212,4-dichloro3.12
Data sourced from ProQuest. proquest.com

These findings highlight that both the type and position of the halogens are critical determinants of biological effect. In another example, a quantitative structure-activity relationship (QSAR) study of various halogenated phenols classified 4-bromo-2,6-dichlorophenol (B165674), an isomer of the target compound, as a polar narcotic based on its toxic action. researchgate.netqsardb.org This classification helps predict the compound's potential environmental and toxicological impact. The study of mononitrophenols containing halogens also revealed that the relative positioning of the substituents is crucial for selective toxicity, for instance, in developing agents that are more toxic to sea lamprey than to fish. glfc.org The presence of halogens can significantly alter the electronic properties and acidity of the phenolic group, thereby affecting how the molecule interacts with biological receptors. glfc.org

Environmental Chemistry and Fate of 3 Bromo 2,6 Dichlorophenol

Environmental Occurrence and Distribution

Halogenated phenols, including 3-Bromo-2,6-dichlorophenol, are recognized environmental contaminants. Their presence in the environment stems from both industrial activities and natural processes. For instance, brominated phenols can be synthesized by marine organisms as secondary metabolites. researchgate.net As a result, these compounds are found in various environmental compartments, including water and sediment. researchgate.netresearchgate.net

Wastewater treatment plant effluents are a notable source of halogenated phenols in aquatic environments. researchgate.net The discharge of these effluents contributes to the presence of such compounds in water resources, which can be a concern for drinking water quality. researchgate.net While specific data on the widespread environmental concentrations of this compound are not extensively detailed in the provided search results, the general distribution of similar halogenated phenols suggests its likely presence in environments impacted by industrial and municipal wastewater.

For example, studies on related compounds like 2,4,6-tribromophenol (B41969) (TBP) have shown its ubiquitous presence in marine and freshwater environments, sediments, and even in various organisms. researchgate.net The structural similarity suggests that this compound may also be distributed across similar environmental matrices.

Biodegradation and Biotransformation

The environmental persistence of this compound is significantly influenced by microbial degradation processes. Bacteria, in particular, have demonstrated the ability to transform and, in some cases, completely mineralize halogenated phenols. nih.govresearchgate.net

Microorganisms can utilize halogenated phenols as a source of carbon and energy, breaking them down into less complex and often less toxic substances. nih.govresearchgate.net The degradation pathways can vary depending on the specific microbial species and environmental conditions (aerobic vs. anaerobic).

For instance, the degradation of the related compound 2,4,6-trichlorophenol (B30397) by the fungus Phanerochaete chrysosporium involves an initial oxidation step to form 2,6-dichloro-1,4-benzoquinone. researchgate.net This is followed by further dechlorination and hydroxylation steps, eventually leading to the formation of 1,2,4-trihydroxybenzene as the final aromatic product before ring cleavage. researchgate.net While this pathway is for a trichlorophenol, it provides a model for the types of enzymatic reactions that could be involved in the breakdown of this compound.

Under anaerobic conditions, a key degradation process for halogenated aromatic compounds is reductive dehalogenation. This process involves the removal of a halogen atom (in this case, bromine or chlorine) and its replacement with a hydrogen atom. This is often the initial and rate-limiting step in the anaerobic biodegradation of these compounds.

Studies have shown that various anaerobic bacteria are capable of reductively dehalogenating chlorophenols. For example, Desulfitobacterium dehalogenans can dehalogenate a range of ortho-chlorophenols, including 2,6-dichlorophenol (B41786). nih.govnih.gov The presence of other substituents on the phenol (B47542) ring can influence the rate and feasibility of this process. nih.govnih.gov For this compound, it is plausible that reductive debromination or dechlorination could occur, initiated by specific anaerobic microbial communities. Research on the selective reduction of 4-bromo-2,6-dichlorophenol (B165674) has shown that the bromine atom can be selectively removed through catalytic hydrogenation, suggesting that biological systems might also exhibit selectivity in dehalogenation. google.com

Microbial Degradation Pathways

Persistence and Bioaccumulation Potential

The persistence of a chemical in the environment is determined by its resistance to degradation processes. Halogenated phenols can be recalcitrant to biodegradation and thus persist in the environment. researchgate.net The bioaccumulation potential refers to the tendency of a chemical to accumulate in living organisms.

The octanol-water partition coefficient (Log Kow or Log P) is a key indicator of a substance's potential for bioaccumulation. A higher Log P value generally suggests a greater tendency to accumulate in fatty tissues. The predicted XLogP3 value for this compound is 3.8, indicating a moderate potential for bioaccumulation. nih.gov

Physicochemical Properties of this compound nih.gov
PropertyValue
Molecular Weight241.89 g/mol
XLogP33.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0

Screening assessments of industrial chemicals have identified numerous halogenated compounds with properties that suggest they could be persistent, bioaccumulative, and have potential for long-range transport. acs.org While this compound was not specifically highlighted in the provided search results from these screening studies, its structural characteristics as a polyhalogenated phenol place it within a class of compounds that are often scrutinized for these environmental concerns.

Formation of Dioxin-like Compounds and Related Byproducts

A significant environmental concern associated with halogenated phenols is their potential to act as precursors for the formation of highly toxic dioxin-like compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and their brominated or mixed halogenated analogues. unimib.it This formation can occur during combustion processes or through enzyme-catalyzed reactions in the environment. nih.govepa.govacs.org

The thermal treatment of materials containing halogenated phenols can lead to the formation of these byproducts. For example, the combustion of 1,2-dichlorophenol has been shown to form CDD/CDFs at temperatures above 400°C. epa.gov The co-pyrolysis and co-combustion of mixtures of 2-chlorophenol (B165306) and 2-bromophenol (B46759) have been observed to produce bromochlorodibenzofurans. researchgate.net Given its structure, the incineration of waste containing this compound could potentially lead to the formation of brominated, chlorinated, or mixed bromo-chloro dibenzo-p-dioxins and dibenzofurans.

Furthermore, enzymatic processes can also lead to the formation of dioxin-like compounds. For instance, the bromoperoxidase-mediated oxidative coupling of 2,4,6-tribromophenol can form polybrominated dibenzo-p-dioxins (PBDDs). nih.govacs.org This suggests that under certain environmental conditions, enzymatic reactions could potentially transform this compound into related toxic byproducts.

Environmental Risk Assessment Methodologies and Indicators

Environmental risk assessment for chemicals like this compound involves evaluating their potential adverse effects on ecosystems. This process often uses a tiered approach, starting with qualitative screening and progressing to more detailed quantitative assessments if potential risks are identified. bioregionalassessments.gov.au

Key indicators used in these assessments include:

Persistence: Measured by the half-life of the substance in different environmental compartments (e.g., water, soil, sediment).

Bioaccumulation Potential: Often estimated using the bioconcentration factor (BCF) or the octanol-water partition coefficient (Log Kow). who.int

Toxicity: Assessed through standardized tests on various aquatic and terrestrial organisms (e.g., algae, daphnia, fish). researchgate.net

For halogenated phenols, risk assessments also consider the potential for the formation of more toxic byproducts like dioxins. industrialchemicals.gov.au Methodologies for risk assessment often involve comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs). who.int If the PEC/PNEC ratio is greater than one, it indicates a potential risk that may require further investigation or risk management measures.

Computational and Theoretical Studies of 3 Bromo 2,6 Dichlorophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. For 3-Bromo-2,6-dichlorophenol, these calculations elucidate its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netsemanticscholar.org It provides a balance between accuracy and computational cost, making it suitable for studying complex halogenated phenols. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. acs.orgresearchgate.net

Studies on related halogenated phenols demonstrate that DFT methods, such as B3LYP, are effective in predicting molecular structures and properties. acs.orgresearchgate.net For this compound, DFT calculations would reveal how the presence and position of the bromine and chlorine atoms, along with the hydroxyl group, influence the electron density distribution across the aromatic ring. acs.org The electron-withdrawing nature of the halogen substituents significantly impacts the molecule's electrostatic potential and, consequently, its chemical reactivity. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net DFT calculations have been successfully used to gain insights into the chemical reactivity and properties of series of halogenated phenols. researchgate.net

Frontier Molecular Orbital Theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ut.ee The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. semanticscholar.orgmdpi.com

For halogenated phenols, the HOMO-LUMO gap helps to characterize chemical reactivity and kinetic stability. mdpi.com The energy of the LUMO has been shown to be a useful descriptor in discriminating various mechanisms of toxic action for phenols. ut.ee While specific data for this compound is not available in the provided search results, a study on the isomeric compound 4-Bromo-2,6-dichlorophenol (B165674) provides relevant values calculated using semi-empirical methods (AM1). ut.ee

Table 1: Calculated Molecular Orbital Energies for 4-Bromo-2,6-dichlorophenol ut.ee
ParameterEnergy (eV)
E_HOMO-0.514
E_LUMO-0.453

These values for a closely related isomer suggest that such compounds possess a small HOMO-LUMO gap, indicating potential for chemical reactivity. The transition of an electron from the HOMO to the LUMO is a key process in many chemical reactions and is related to the compound's ability to interact with other molecules, including biological macromolecules. fiu.edu

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies focusing solely on the conformational analysis of this compound were not identified in the search results, this technique is highly relevant. For a molecule like this, MD simulations could be employed to explore its rotational and vibrational motions, particularly the rotation around the C-O bond of the phenolic group and the flexibility of the aromatic ring. Such simulations provide a dynamic picture of the molecule's preferred shapes (conformations) in different environments (e.g., in a solvent or interacting with a biological target), which can be crucial for understanding its interactions and biological activity. mdpi.com

QSAR/QSPR Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to predict the activity or properties of chemicals based on their molecular structure. biochempress.combio-hpc.eu These predictive models are essential in environmental science and toxicology for assessing the risk of chemicals where experimental data is lacking. rsc.orgmdpi.com For halogenated phenols, QSAR models have been successfully developed to predict their toxicity. researchgate.netajrconline.orgjst.go.jp

Computational methods are used to calculate descriptors that quantify a molecule's reactivity, which are then often used to build QSAR models. ut.ee DFT calculations, for instance, can provide a wealth of electronic descriptors such as dipole moment, atomic charges, and molecular orbital energies (HOMO/LUMO). researchgate.net The molecular electrostatic potential (MEP) map is another important tool, as it visually represents the charge distribution and helps identify likely sites for electrophilic and nucleophilic reactions. mdpi.com These calculated descriptors serve as the numerical representation of the molecular structure, forming the basis for predicting reactivity and biological activity in QSAR studies.

QSAR models are widely used to predict the biological activity of phenolic compounds, particularly their toxicity to various organisms. mdpi.comjst.go.jp The toxicity of phenols is often related to their hydrophobicity (log P) and electronic properties. ajrconline.orgjst.go.jp Studies have developed robust QSAR models for large sets of aromatic compounds, including halogenated phenols, to predict their toxicity against organisms like Tetrahymena pyriformis. biochempress.comnih.gov

Data for the closely related isomer, 4-Bromo-2,6-dichlorophenol, appears in the datasets of several QSAR studies, allowing for a comparison between experimentally observed toxicity and values predicted by different models.

Table 2: Experimental and Predicted Toxicity Data for 4-Bromo-2,6-dichlorophenol
Study TypeOrganismEndpointObserved ValuePredicted ValueSource
Toxicity QSARTetrahymena pyriformispIGC501.7791.806 biochempress.com
Toxicity QSARTetrahymena pyriformislog(IGC50)^-11.78Not Reported nih.gov
ToxicityNot Specifiedlog(1/C)1.78Not Reported ut.ee

These studies demonstrate that the biological activity of halogenated phenols can be effectively predicted using computational models based on their molecular descriptors. Such models are crucial for prioritizing chemicals for further testing and for regulatory purposes like the REACH directive in Europe. bio-hpc.eu

Prediction of Reactivity Descriptors

Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery and toxicology for understanding and predicting the interaction between a small molecule and its protein target at an atomic level. The process involves sampling different conformations of the ligand within the binding site of the protein and scoring these poses to estimate the strength of the interaction, often expressed as binding affinity.

As of now, specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available scientific literature. However, research on structurally similar halogenated phenols provides significant insights into the potential protein interactions and binding mechanisms that this compound might exhibit.

Studies on related bromophenolic compounds, such as 4-bromophenol (B116583) and 2,4-dibromophenol (B41371), have been conducted to understand their interaction with transport proteins like human serum albumin (HSA). acs.org These investigations are vital as they shed light on how such compounds are distributed and transported in the body, which is a key factor in their bioavailability and potential toxicity.

In one such study, multispectroscopic techniques combined with molecular docking were used to probe the binding of 4-bromophenol and 2,4-dibromophenol to HSA. acs.org The findings revealed that both compounds could bind to HSA, forming stable complexes. The primary forces driving these interactions were identified as hydrogen bonding and van der Waals forces. acs.org

Molecular docking simulations pinpointed the binding site for these bromophenols within subdomain IB of HSA. acs.org This type of specific information is critical for understanding how the ligand is oriented within the protein's binding pocket and which amino acid residues are key for the interaction. For instance, the phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, while the halogenated aromatic ring can participate in van der Waals and hydrophobic interactions. researchgate.net The presence of bromine and chlorine atoms on the phenolic ring of this compound suggests it could also engage in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity. nih.govacs.org

The binding affinity, often represented by a binding constant (K), indicates the strength of the ligand-protein interaction. In the study of bromophenolic compounds with HSA, 2,4-dibromophenol showed a higher binding affinity than 4-bromophenol, suggesting that the degree and position of halogenation play a significant role in the binding strength. acs.org

To fully elucidate the specific protein interactions of this compound, dedicated docking studies would be required. Such studies would model the compound in the binding sites of relevant protein targets, such as serum albumin or metabolic enzymes, to calculate its binding affinity and identify the key interacting residues. researchgate.net

The table below illustrates the kind of data generated from docking and binding studies, using the findings for the related compounds 4-bromophenol and 2,4-dibromophenol as an example.

CompoundProtein TargetBinding Constant (K) at 310 K (M⁻¹)Primary Binding ForcesBinding Location
4-BromophenolHuman Serum Albumin (HSA)2.66 × 10³Hydrogen Bonding, Van der Waals ForcesSubdomain IB
2,4-DibromophenolHuman Serum Albumin (HSA)1.83 × 10⁴Hydrogen Bonding, Van der Waals ForcesSubdomain IB

Advanced Research Directions and Emerging Applications

Derivatization for Novel Material Development

The chemical structure of 3-bromo-2,6-dichlorophenol, with its reactive hydroxyl group and multiple halogen substituents, makes it a candidate for derivatization in the development of novel materials. The phenolic hydroxyl group can be functionalized to create ethers and esters. For instance, methylation can be achieved using diazomethane (B1218177) to produce 4-bromo-3,5-dichloroanisole. The presence of bromine and chlorine atoms allows for various coupling reactions, such as Suzuki and Ullmann couplings, to synthesize complex biaryl derivatives. These reactions open pathways to new polymers and materials with tailored properties.

Research into the polymerization of halogenated phenols has shown that derivatives of compounds like 4-bromo-2,6-dichlorophenol (B165674) can undergo addition reactions to form polymers with high linearity. metu.edu.tr The specific arrangement and type of halogens on the phenol (B47542) ring influence the regioselectivity of these polymerization reactions. This control over the polymer structure is crucial for designing materials with specific electronic, thermal, or mechanical properties.

The derivatization of similar phenolic compounds has been explored to enhance their utility in analytical detection. For example, derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene has been shown to improve the efficiency of analytical detection methods. This highlights the potential of derivatizing this compound for applications beyond material synthesis, including the development of sensitive analytical reagents.

Table 1: Examples of Derivatization Reactions for Halogenated Phenols

Reaction TypeReagentsProductsPotential Applications
MethylationDiazomethane4-Bromo-3,5-dichloroanisoleOrganic synthesis intermediate
SulfonationSO₃/H₂SO₄4-Bromo-3,5-dichlorophenyl sulfateIntermediate for further functionalization
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl derivativesPharmaceutical intermediates, agrochemicals
Ullmann CouplingCu nanoparticles, DMF3,5-DichlorobiphenylSynthesis of complex molecules

Role in Supramolecular Chemistry and Host-Guest Systems

The presence of multiple halogen atoms on the aromatic ring of this compound suggests a significant role in supramolecular chemistry, particularly through the formation of halogen bonds. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.orgu-strasbg.fr The strength and directionality of these bonds make them valuable tools in crystal engineering and the design of supramolecular assemblies. acs.orgacs.org

Studies on dihalogenated phenols have revealed the distinct nature of halogen···halogen interactions, which can be categorized as type I and type II. researchgate.net These interactions, along with hydrogen bonds, are crucial in determining the crystal packing and morphology of these compounds. researchgate.netresearchgate.net For instance, in the crystal structure of 3,4-dichlorophenol, both type I and type II Cl···Cl interactions are observed, which act as an "interlayer glue," holding layers of molecules together. researchgate.net The interplay between hydrogen and halogen bonds can lead to the formation of specific synthons, which are structural units in supramolecular chemistry. researchgate.net

The ability of halogenated compounds to form directional bonds is also being explored in the context of host-guest systems. nih.gov The defined geometry of halogen bonds can contribute to the creation of preorganized cavities in host molecules, allowing for the selective binding of guest molecules. acs.org Research on catenane host systems has demonstrated that bromoimidazolium units can create a cavity that selectively binds chloride and bromide ions through halogen bonding. acs.org This highlights the potential for using halogenated phenols like this compound as building blocks for constructing complex host-guest systems with specific recognition properties. nih.gov

Green Synthesis and Sustainable Chemistry Initiatives

The synthesis and use of halogenated phenols like this compound are increasingly being viewed through the lens of green and sustainable chemistry. wiley-vch.denih.gov Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For halogenated compounds, this involves developing more environmentally friendly synthesis methods and finding ways to reduce their environmental impact. energy.gov

One approach to greener synthesis is the use of catalysts to improve selectivity and reduce waste. For example, a method for the selective monobromination of 2,6-dimethoxy-4-methylphenol (B1584894) has been developed, which could be adapted for other phenolic compounds. google.com Another patented method for synthesizing 2,6-dichlorophenol (B41786) uses a solvent and catalyst system that results in a high yield and purity, while being more environmentally friendly. google.com These examples demonstrate a move towards more sustainable production processes for halogenated phenols.

Sustainable chemistry also encompasses the entire lifecycle of a chemical, from production to disposal. mdpi.com Initiatives are underway to promote the development of safer chemicals and to reduce the reliance on hazardous substances like some halogenated compounds. energy.gov This includes exploring alternative synthetic pathways and using less hazardous reagents. The development of processes that use water as a solvent, for instance, can significantly reduce the environmental footprint of chemical manufacturing. mdpi.com

Table 2: Key Principles of Green Chemistry Relevant to Halogenated Phenol Synthesis

PrincipleDescriptionRelevance to this compound
Prevention It is better to prevent waste than to treat or clean up waste after it has been created.Developing high-yield, selective synthesis methods to minimize byproducts.
Atom Economy Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.Optimizing reactions to ensure all atoms from the reactants are utilized in the desired product.
Less Hazardous Chemical Syntheses Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.Exploring alternative, less toxic halogenating agents and solvents. mdpi.com
Catalysis Catalytic reagents (as selective as possible) are superior to stoichiometric reagents.Using catalysts to improve reaction efficiency and reduce the amount of reagents needed. wiley-vch.de

Advanced Analytical Methodologies for Trace Detection

The detection of trace amounts of halogenated phenols like this compound in environmental samples is crucial for monitoring water quality and assessing potential risks. standingcommitteeofanalysts.co.ukmdpi.com A variety of advanced analytical techniques have been developed for this purpose, often involving a combination of separation and detection methods. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of semi-volatile organic compounds, including halogenated phenols. standingcommitteeofanalysts.co.uk To improve sensitivity and selectivity, derivatization of the phenolic group is often employed prior to GC-MS analysis. rsc.org For example, an automated online headspace solid-phase microextraction (HS-SPME) method followed by on-fiber derivatization coupled with GC-MS has been developed for the simultaneous determination of various chloro- and bromophenols in surface water. rsc.org

High-performance liquid chromatography (HPLC) coupled with various detectors is another powerful tool for analyzing phenolic compounds. researchgate.net HPLC with electrochemical and UV-Vis detection has been used for the determination of bromophenols and bromobiphenyls in river water samples. researchgate.net For even lower detection limits, ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) can be utilized. mdpi.com This method has been successfully applied to assess groundwater contamination with various brominated and chlorinated phenols. mdpi.com

Electrochemical sensors also offer a promising approach for the rapid and sensitive detection of halogenated phenols. researchgate.netresearchgate.net A novel electrochemical sensor based on a nanocomposite of carbon dots, hexadecyltrimethyl ammonium (B1175870) bromide, and chitosan (B1678972) has been constructed for the determination of 2,4-dichlorophenol (B122985) with a low detection limit. researchgate.net Similarly, an electrocatalytic sensor using a Dy2O3-Co3O4@CeO2 nanocomposite has been developed for the selective detection of 2,6-dichlorophenol. researchgate.net These sensor-based technologies provide a pathway for developing portable and low-cost analytical devices for on-site monitoring.

Table 3: Comparison of Advanced Analytical Methodologies

TechniquePrincipleAdvantagesTypical Detection Limits
GC-MS Separation by gas chromatography, detection by mass spectrometry.High sensitivity and selectivity, well-established method.ng/L to µg/L range. rsc.org
HPLC-UV/EC Separation by liquid chromatography, detection by UV-Vis or electrochemical detector.Suitable for a wide range of phenolic compounds, relatively low cost.µg/L range. researchgate.net
UPLC-MS/MS High-resolution liquid chromatography separation with tandem mass spectrometry detection.Very high sensitivity and specificity, suitable for complex matrices.As low as 0.1 ng/L. mdpi.com
Electrochemical Sensors Measurement of current or potential changes upon interaction with the analyte.Rapid analysis, potential for portability and low cost.nM to µM range. researchgate.netresearchgate.net

Therapeutic Agent Development Based on Halogenated Phenol Scaffolds

Halogenated phenols represent a class of compounds with diverse biological activities, making them interesting scaffolds for the development of new therapeutic agents. nih.gov The presence and position of halogen atoms on the phenol ring can significantly influence the compound's antimicrobial and other biological properties. solubilityofthings.com For instance, a collection of simple phenols, including 2,6-dichlorophenol, have been investigated for their antimicrobial properties. nih.gov

Research has shown that halogenated phenols can exhibit activity against a range of microbes, including bacteria and fungi. researchgate.net The mechanism of action is often related to the disruption of cell membranes or interference with essential metabolic processes. researchgate.net Studies on the structure-activity relationship of halogenated indoles have revealed that the position of the halogen is crucial for their biological activity. researchgate.net This suggests that systematic modifications of the halogen substitution pattern on a phenolic scaffold could lead to the discovery of potent and selective antimicrobial agents.

Beyond antimicrobial activity, halogenated phenols have been explored for other therapeutic applications. For example, a study on mononitrophenols containing halogens investigated their selective toxicity, which could have implications for developing targeted therapies. glfc.org Furthermore, some bisphenol A derivatives containing halogens have been shown to act as inhibitors for estrogen receptor β, indicating a potential role in endocrine-related therapies. biorxiv.org The development of prodrug strategies, where a halogenated phenol is conjugated to another molecule to enhance its activity or delivery, is also an active area of research. nih.gov

Remediation Strategies for Environmental Contamination

The presence of halogenated phenols in the environment, due to their industrial use and persistence, necessitates the development of effective remediation strategies. These compounds are often considered pollutants, and their removal from soil and water is a significant environmental challenge.

One approach to remediation is bioremediation, which utilizes microorganisms to break down contaminants. While some halogenated phenols are resistant to biodegradation, certain microbial strains have been identified that can degrade these compounds. The effectiveness of bioremediation depends on various factors, including the specific compound, its concentration, and the environmental conditions.

Advanced oxidation processes (AOPs) are another promising technology for the remediation of water contaminated with halogenated phenols. AOPs involve the generation of highly reactive hydroxyl radicals that can oxidize a wide range of organic pollutants. Techniques such as ozonation, Fenton and photo-Fenton processes, and photocatalysis have been shown to be effective in degrading halogenated phenols.

Artificial enzymes are also being explored for their potential in environmental remediation. mdpi.com For example, an artificial metalloenzyme has been shown to catalyze the oxidation of various halogenated phenols with substrate-dependent chemoselectivity. mdpi.com This research opens up the possibility of designing tailored biocatalysts for the specific degradation of contaminants like this compound. The development of such selective and efficient remediation technologies is crucial for mitigating the environmental impact of these compounds.

Conclusion and Future Perspectives

Summary of Key Research Findings

Research on 3-Bromo-2,6-dichlorophenol has primarily established its fundamental chemical identity and its role as a chemical intermediate. The compound is a halogenated phenol (B47542) with a molecular formula of C₆H₃BrCl₂O and a molecular weight of approximately 241.90 g/mol . nih.gov Its structure, featuring bromine and chlorine atoms on the phenol ring, makes it a subject of interest within the broader class of halogenated organic compounds.

Key findings revolve around its synthesis and utility as a precursor in organic chemistry. It is recognized as an intermediate in the synthesis of more complex molecules, although specific, large-scale industrial applications are not widely documented in public literature. chemimpex.comchemicalbook.com Analytical methods have been developed for the detection and quantification of various halogenated phenols, which are applicable to this compound. For instance, derivatization with agents like 2,6-dichlorophenol (B41786) followed by analysis using high-performance liquid chromatography (HPLC) is a method used for quantifying free bromine, which forms 4-Bromo-2,6-dichlorophenol (B165674). nsf.gov Gas chromatography (GC) based methods, often involving derivatization, are standard for analyzing phenols in environmental samples. epa.gov

Studies on related halogenated phenols provide context for the potential behavior of this compound. Research indicates that the type and position of halogen substituents significantly influence the physicochemical properties, reactivity, and toxicity of these compounds. iucr.org For example, the acute toxicity of halogenated phenols is known to increase with the number of halogen atoms. nih.gov Quantitative structure-activity relationship (QSAR) studies on halogenated phenols have been conducted to predict their toxicity based on molecular structure, using computational methods like Density Functional Theory (DFT). researchgate.net

Identification of Research Gaps and Challenges

Despite the foundational knowledge, significant research gaps exist in the understanding of this compound. There is a notable scarcity of published studies focusing specifically on its environmental fate, metabolic pathways in organisms, and long-term ecological impact. While it is identified as a halogenated organic compound, a class known for persistence and potential toxicity, its specific environmental behavior remains largely uncharacterized. iucr.org

The primary challenges in studying this compound are shared with other mixed halogenated aromatics. The complexity of its degradation is a major hurdle; processes like oxidation can lead to the formation of numerous, potentially more hazardous, halogenated byproducts. bohrium.com A significant challenge lies in the analytical detection and differentiation of isomers and degradation products in complex environmental matrices.

Future Avenues for Investigation of this compound

Future research should be directed toward filling the identified knowledge gaps. A primary focus should be on comprehensive environmental and toxicological studies.

Environmental Fate and Degradation: Detailed investigations into the biodegradation and photodegradation of this compound are essential. Identifying the degradation pathways, the structure of intermediate products, and the conditions that favor complete mineralization would provide critical data for environmental risk assessment.

Toxicological Assessment: There is a pressing need for systematic toxicological studies using various model organisms (e.g., algae, daphnia, fish) to determine its acute and chronic toxicity. nih.gov Mechanistic studies should explore its mode of action at the cellular and molecular level, including its potential for endocrine disruption, a known concern for other halogenated phenols. iucr.org

Advanced Analytical Methods: Developing more sensitive and specific analytical methods for the detection and quantification of this compound and its transformation products in environmental samples (water, soil, sediment) is crucial for monitoring its presence and distribution.

Synthetic Applications: Further exploration of its utility as a building block in organic synthesis could uncover novel applications in materials science, agrochemicals, or pharmaceuticals, moving beyond its current status as a niche intermediate.

Broader Implications for Halogenated Organic Compound Research

The study of this compound holds broader implications for the field of halogenated organic compounds. As a mixed bromo/chloro-substituted phenol, it serves as an important model for understanding the behavior of a class of contaminants that are often found in the environment as complex mixtures.

Research into this compound can enhance predictive models, such as QSARs, by providing data on how the interplay between different types of halogens on an aromatic ring affects properties like lipophilicity, persistence, and toxicity. researchgate.net Understanding the mechanisms of its degradation and toxicity can provide insights applicable to other persistent organic pollutants (POPs). bohrium.com Moreover, investigating the unique properties conferred by its specific halogenation pattern can inform the rational design of new chemical entities in various industries, potentially creating molecules with desired efficacy while minimizing environmental and health risks. iucr.orgiucr.org Ultimately, detailed characterization of compounds like this compound contributes to a more robust framework for regulating and managing the environmental impact of the vast and diverse group of halogenated chemicals.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 3-Bromo-2,6-dichlorophenol in environmental matrices?

  • Methodology : Solid-phase microextraction (SPME) coupled with gas chromatography–mass spectrometry (GC–MS) is effective for detecting chlorophenols at trace levels. For aqueous samples, pre-concentration via liquid-liquid extraction (LLE) using ethyl acetate or dichloromethane is advised. Validation parameters (e.g., recovery rates, detection limits) should align with protocols described for 2,6-dichlorophenol .
  • Key Considerations : Matrix effects (e.g., organic matter in sludge) may require surrogate standards (e.g., deuterated analogs) to correct recovery losses. Evidence from 2,6-dichlorophenol studies suggests limits of detection (LOD) < 1 µg/L are achievable with optimized SPME conditions .

Q. How can researchers synthesize this compound with high purity?

  • Synthetic Route : Bromination of 2,6-dichlorophenol using bromine (Br₂) in acetic acid at 40–60°C, followed by recrystallization from ethanol/water mixtures. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate (4:1) eluent removes byproducts (e.g., dibrominated analogs). Purity validation should use melting point analysis (compare to literature values) and ¹H NMR .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Waste Management : Collect waste in sealed containers labeled for halogenated organics. Incineration with alkali scrubbers is recommended for disposal, as per guidelines for 4-Bromo-2,6-dichlorophenol .

Advanced Research Questions

Q. What mechanisms govern the degradation of this compound under electron beam irradiation?

  • Mechanistic Insight : Electron beam irradiation generates hydroxyl radicals (•OH) and hydrated electrons (e⁻aq), which cleave C–Br and C–Cl bonds. For 2,6-dichlorophenol, degradation efficiency exceeds 90% at 20 kGy dose rates, with pseudo-first-order kinetics. Brominated analogs may exhibit slower degradation due to higher bond dissociation energies .
  • Byproduct Analysis : Monitor intermediates (e.g., dichlorophenol, quinones) via LC-MS. Toxicity assays (e.g., Microtox®) are recommended to confirm reduced ecotoxicity post-treatment .

Q. How does this compound compare to its amino derivative (4-Amino-2,6-dichlorophenol) in nephrotoxicity?

  • In Vivo Toxicity : 4-Amino-2,6-dichlorophenol induces renal corticomedullary necrosis in Fischer 344 rats at 50 mg/kg, with elevated serum creatinine and BUN. Ascorbic acid pre-treatment reduces oxidative stress by scavenging reactive metabolites .
  • Comparative Data : Bromination at the 3-position may alter metabolic pathways (e.g., cytochrome P450-mediated oxidation). In vitro renal slice models can assess cytotoxicity via lactate dehydrogenase (LDH) release and ATP depletion .

Q. What environmental persistence and bioaccumulation factors are predicted for this compound?

  • Persistence : Estimated half-life in soil > 60 days, based on QSAR models for chlorophenols. Aerobic microbial degradation is limited by halogen substitution.
  • Bioaccumulation : Log Kow ~3.2 (calculated using EPI Suite™) suggests moderate bioaccumulation potential. Validate via zebrafish assays, referencing 2,6-dichlorophenol data showing bioconcentration factors (BCF) of 120–150 .

Data Contradictions and Gaps

  • Degradation Efficiency : reports >90% degradation of 2,6-dichlorophenol at 20 kGy, but brominated analogs (e.g., 4-Bromo-2,6-dichlorophenol) in show incomplete degradation under similar conditions. This suggests structural modifications significantly impact radiation resistance.
  • Toxicity Data : While 4-Amino-2,6-dichlorophenol has well-documented nephrotoxicity ( ), no direct studies on this compound exist. Extrapolation from structural analogs requires caution due to potential differences in metabolite reactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.